molecular formula C18H16FN3O2S2 B292488 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B292488
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: LJZOLQAAUSGNEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as 'BTP-2', is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTP-2 has been extensively studied for its ability to modulate intracellular calcium signaling pathways, which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Wirkmechanismus

BTP-2 exerts its pharmacological effects by inhibiting the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum (ER) membrane. IP3Rs are involved in the release of calcium ions from the ER into the cytoplasm, which is a critical step in intracellular calcium signaling pathways. BTP-2 binds to the IP3R and stabilizes it in a closed state, thereby preventing the release of calcium ions from the ER.
Biochemical and physiological effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium signaling pathways, modulation of gene expression, and the induction of apoptosis in cancer cells. BTP-2 has also been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BTP-2 in lab experiments is its high selectivity for IP3Rs, which allows for the specific modulation of intracellular calcium signaling pathways. However, one of the limitations of using BTP-2 is its relatively low potency, which requires high concentrations to achieve pharmacological effects.

Zukünftige Richtungen

There are several potential future directions for the development of BTP-2 as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another direction is the development of more potent and selective IP3R inhibitors based on the structure of BTP-2. Finally, the therapeutic potential of BTP-2 in various disease states, including cancer, cardiovascular disease, and neurological disorders, warrants further investigation.

Synthesemethoden

BTP-2 can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(4-fluorophenyl)-2-oxoethylthioacetic acid, which is then reacted with 3-amino-4-chlorobenzothiophene to form the intermediate compound. The final step involves the reaction of the intermediate with 2,4-diamino-6-mercaptopyrimidine to form BTP-2.

Wissenschaftliche Forschungsanwendungen

BTP-2 has been extensively studied for its potential therapeutic applications in various disease states, including cancer, cardiovascular disease, and neurological disorders. In cancer, BTP-2 has been shown to inhibit the proliferation of cancer cells by modulating intracellular calcium signaling pathways. In cardiovascular disease, BTP-2 has been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury. In neurological disorders, BTP-2 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C18H16FN3O2S2

Molekulargewicht

389.5 g/mol

IUPAC-Name

3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16FN3O2S2/c19-11-7-5-10(6-8-11)13(23)9-25-18-21-16-15(17(24)22(18)20)12-3-1-2-4-14(12)26-16/h5-8H,1-4,9,20H2

InChI-Schlüssel

LJZOLQAAUSGNEH-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F

Kanonische SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.